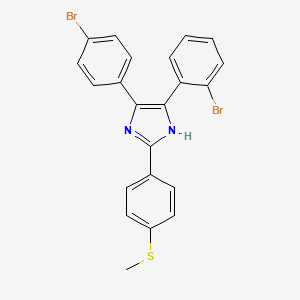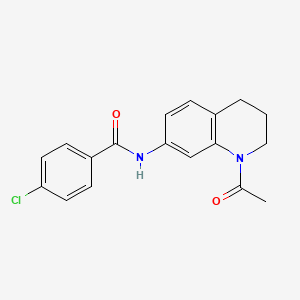
5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole, also known as BMTI, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in drug development. BMTI belongs to the class of imidazole derivatives and has a unique molecular structure that makes it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways. 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription. This inhibition leads to DNA damage and cell death in cancer cells. 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. This inhibition leads to a reduction in inflammation.
Biochemical and Physiological Effects
5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole has been shown to exhibit significant biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit significant antimicrobial activity. In vivo studies have shown that 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole can inhibit tumor growth in mouse models of breast and lung cancer, reduce inflammation in mouse models of colitis, and exhibit significant antimicrobial activity in mouse models of bacterial infection.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole in lab experiments is its high potency and specificity. 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole has been shown to exhibit significant activity against various cancer cell lines and bacterial strains at low concentrations. Additionally, 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole has a unique molecular structure that makes it a promising candidate for the development of new drugs. However, one of the main limitations of using 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are many potential future directions for the study of 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole. One area of research could be the development of new drugs based on the structure of 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole. Another area of research could be the investigation of the mechanism of action of 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole in more detail. Additionally, future studies could investigate the potential use of 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole in combination with other drugs to enhance its anticancer or antimicrobial activity. Finally, future studies could investigate the potential use of 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole in other disease models, such as autoimmune diseases or neurodegenerative diseases.
Synthesemethoden
The synthesis of 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole involves a multi-step process that starts with the reaction of 2-bromoaniline and 4-bromoaniline with potassium carbonate in DMF to form 5,4-dibromo-2-nitroaniline. The nitro group is then reduced to an amino group using hydrogen gas and palladium on carbon as a catalyst. The resulting compound is then reacted with 4-(methylthio)benzaldehyde in the presence of acetic acid and sodium acetate to form 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole. The final product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole has been extensively studied for its potential applications in drug development. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro. Additionally, 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole has been studied for its potential use as an anti-microbial agent, as it has been shown to exhibit significant activity against various bacterial strains.
Eigenschaften
IUPAC Name |
5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-methylsulfanylphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Br2N2S/c1-27-17-12-8-15(9-13-17)22-25-20(14-6-10-16(23)11-7-14)21(26-22)18-4-2-3-5-19(18)24/h2-13H,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRRNHMVZQJANC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3Br)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Br2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(2-chlorobenzyl)-8-fluoro-5-(3-fluorobenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2459117.png)
![2-[(1S,3R)-3-Aminocyclopentyl]ethanol;hydrochloride](/img/structure/B2459118.png)

![N-{3-methyl-4-[(4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2459120.png)
![Lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2459123.png)
![4-Bromo-10-(3,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2459124.png)
![5-(furan-2-yl)-7-methoxy-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2459126.png)
![2-amino-4-(3-bromo-4-methoxyphenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2459127.png)

![(Z)-4-(diethylamino)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2459132.png)
![3-[4-(Difluoromethyl)-5-methyltriazol-1-yl]benzoic acid](/img/structure/B2459135.png)